6-Iodohexan-1-amine hydrochloride

Description

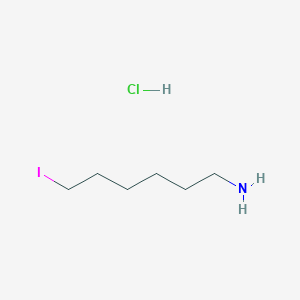

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

98275-58-2 |

|---|---|

Molecular Formula |

C6H15ClIN |

Molecular Weight |

263.55 g/mol |

IUPAC Name |

6-iodohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H14IN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H |

InChI Key |

IGGYMSQYPJGWSE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCI)CCN.Cl |

Origin of Product |

United States |

Contextualization Within Amine and Halogenated Organic Compound Synthesis Research

6-Iodohexan-1-amine (B13136238) hydrochloride is a bifunctional organic molecule that possesses both a primary amine group and a terminal iodo group. This unique structure places it at the intersection of amine and halogenated organic compound synthesis, two areas of profound importance in chemical research. Amines are a class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. dntb.gov.uaijrpr.com This reactivity is fundamental to the construction of a vast array of more complex molecules. ijrpr.com

Halogenated organic compounds, containing one or more halogen atoms, are also of great significance. The carbon-halogen bond is a key functional group that can participate in a variety of transformations, including nucleophilic substitution and cross-coupling reactions. Alkyl halides, such as 6-iodohexan-1-amine, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me The presence of both an amine and an iodo group on the same six-carbon chain makes 6-Iodohexan-1-amine hydrochloride a valuable building block, allowing for sequential or selective reactions at either end of the molecule.

| Property | Value |

| Molecular Formula | C6H15ClIN |

| Molecular Weight | 263.55 g/mol |

| IUPAC Name | 6-iodohexan-1-aminium chloride |

| SMILES | C(CCI)CCN.Cl |

Significance As a Versatile Synthetic Intermediate in Academic Investigations

The primary significance of 6-Iodohexan-1-amine (B13136238) hydrochloride in academic research lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for the introduction of a flexible six-carbon chain into a variety of molecular architectures. The amine group can act as a nucleophile or be protected and then deprotected at a later stage, while the iodo group serves as a good leaving group in nucleophilic substitution reactions or as a partner in various coupling reactions.

This dual reactivity enables chemists to construct complex target molecules in a stepwise and controlled manner. For instance, the amine can be acylated or alkylated, followed by displacement of the iodide to form a new carbon-carbon or carbon-heteroatom bond. Conversely, the iodide can be reacted first, for example, in a substitution reaction, and the amine functionality can then be modified. This versatility makes it a valuable tool for the synthesis of a wide range of compounds, including those with potential applications in medicinal chemistry and materials science. ijrpr.com

Historical Development of Synthetic Utility for Halogenated Amines in Research Laboratories

Regioselective and Stereoselective Approaches in Haloalkane Amine Synthesis

Achieving precise control over the placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is a cornerstone of modern organic synthesis. For haloalkane amines, this control is crucial as the biological activity and material properties of the final product are highly dependent on its specific structure.

A primary strategy for synthesizing chiral amino alcohols, which are key precursors to chiral haloalkane amines, involves the asymmetric aminohydroxylation of alkenes. diva-portal.org This method can introduce both the hydroxyl and amino groups across a double bond in a stereocontrolled manner. However, it can sometimes face challenges with regioselectivity. diva-portal.org An alternative and highly effective approach is the regioselective ring-opening of epoxides with amines. organic-chemistry.org This reaction typically proceeds via an SN2 mechanism, where the amine attacks the sterically less hindered carbon of the epoxide, yielding β-amino alcohols with high regioselectivity. organic-chemistry.org

More recent innovations include radical-mediated strategies that functionalize C-H bonds. For instance, a method for the β C-H amination of alcohols uses imidates as "traceless directors." This process involves a 1,5-hydrogen atom transfer (HAT) that facilitates the selective installation of an amino group at the β-position relative to the alcohol. organic-chemistry.org Such methods offer novel pathways to amino alcohols from simple alcohol starting materials.

Key Stereoselective Methods for Amino Alcohol Precursor Synthesis:

| Method | Description | Key Features |

| Asymmetric Aminohydroxylation | Direct conversion of alkenes to amino alcohols using a chiral catalyst. diva-portal.org | Can establish two stereocenters simultaneously; regioselectivity can be a challenge. diva-portal.org |

| Epoxide Ring-Opening | Nucleophilic attack of an amine on an epoxide. organic-chemistry.org | High regioselectivity at the less hindered carbon; stereospecific (inversion of configuration). organic-chemistry.org |

| Directed C-H Amination | Use of a directing group to guide the amination of a specific C-H bond. organic-chemistry.org | Allows for functionalization of otherwise unreactive positions; requires installation and removal of the directing group. organic-chemistry.org |

| Reductive Amination of Hydroxy-ketones | Stereoselective reduction of an intermediate imino alcohol. organic-chemistry.org | Can produce 1,3-syn-amino alcohols with high diastereoselectivity using specific reagents like Ti(iOPr)₄. organic-chemistry.org |

Control over stereochemistry is particularly vital when synthesizing analogs for biological evaluation, where enantiomers can have drastically different pharmacological effects.

Strategic Synthesis of 6-Iodohexan-1-amine (B13136238) Hydrochloride Precursors for Research

The synthesis of 6-Iodohexan-1-amine hydrochloride typically begins with the preparation of a suitable precursor, most commonly 6-amino-1-hexanol (B32743). This precursor already contains the required six-carbon chain with the amino and hydroxyl groups at the correct positions.

A prevalent starting material for 6-amino-1-hexanol is 1,6-hexanediol (B165255). One patented method involves reacting 1,6-hexanediol with chlorosulfonyl isocyanate and a primary alcohol to generate a Burgess reagent in situ. This reacts with the diol to form an intermediate 6-hydroxyhexyl carbamic acid, which is then deprotected to yield 6-amino-1-hexanol. patsnap.com Another approach utilizes a cerium-containing nickel catalyst to perform a direct amination of 1,6-hexanediol with ammonia (B1221849) and hydrogen gas, reportedly achieving high yields. scispace.com

To prevent side reactions, the amine group of 6-amino-1-hexanol is often protected before the iodination step. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the amino alcohol with di-tert-butyl dicarbonate. prepchem.comorganic-chemistry.org The resulting N-Boc-6-amino-1-hexanol can then be converted to the corresponding iodide. The alcohol is typically first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by iodide from NaI. Finally, the Boc group is removed under acidic conditions, which also forms the desired hydrochloride salt.

Synthetic Strategies for 6-Iodohexan-1-amine Precursors:

| Starting Material | Key Intermediates | Key Reactions |

| 1,6-Hexanediol | 6-Amino-1-hexanol | Catalytic amination scispace.com or formation/deprotection of a carbamate (B1207046) intermediate. patsnap.com |

| 6-Amino-1-hexanol | N-Boc-6-amino-1-hexanol, N-Boc-6-amino-1-iodohexane | Amine protection (e.g., Boc group), conversion of alcohol to a good leaving group, Finkelstein reaction. prepchem.comorganic-chemistry.orgorganic-chemistry.org |

| 6-Chloro/Bromohexan-1-ol | 6-Chloro/Bromohexan-1-amine | Amination (e.g., Gabriel synthesis or reaction with ammonia). libretexts.org |

| Alkyl Halide | N-Alkyl Phthalimide | Gabriel synthesis involves reacting an alkyl halide with potassium phthalimide, followed by hydrolysis to release the primary amine. libretexts.org |

Optimization of Reaction Conditions for Research-Scale Production of Functionalized Hexyl Chains

For research-scale production, optimizing reaction conditions is essential to maximize yield, ensure purity, and improve reproducibility. The synthesis of functionalized hexyl chains like 6-Iodohexan-1-amine involves several key transformations that can be fine-tuned.

For amination reactions, such as the conversion of a 6-halohexanol to 6-amino-1-hexanol, optimization involves controlling the stoichiometry to avoid over-alkylation, where the product amine reacts further with the starting halide. libretexts.org Reductive amination, which converts an aldehyde or ketone to an amine, requires careful selection of the reducing agent (e.g., NaBH₃CN, H₂/Ni) and control of pH to favor imine formation and subsequent reduction. libretexts.org

General optimization procedures, such as Design of Experiments (DoE), can be systematically applied to identify the best combination of factors like temperature, catalyst loading, reactant concentration, and reaction time to achieve the desired outcome with high efficiency. acs.org

Key Optimization Parameters for the Finkelstein Reaction:

| Parameter | Influence on Reaction | Optimized Condition |

| Solvent | Affects solubility of reactants and byproducts, driving the equilibrium. tiwariacademy.com | Dry acetone (B3395972) is standard, as it precipitates NaCl and NaBr but dissolves NaI. byjus.comtiwariacademy.com |

| Temperature | Increases reaction rate according to Arrhenius kinetics. | Typically performed at the reflux temperature of the solvent (e.g., acetone, ~56°C). stackexchange.com |

| Reactant Ratio | An excess of the iodide salt pushes the equilibrium to the product side. organic-chemistry.org | A molar excess of sodium iodide is commonly used. |

| Leaving Group | The nature of the initial halide (Cl, Br) or sulfonate ester affects reactivity. | Bromides are generally more reactive than chlorides in SN2 reactions. Tosylates and mesylates are also excellent leaving groups. |

Novel Methodologies for Iodo-Amine Functionalization in Academic Settings

Academic research continues to push the boundaries of chemical synthesis, developing novel ways to form and utilize molecules like iodo-amines. One area of innovation involves using iodine not just as a part of the final structure, but as a catalyst or mediator in the reaction.

For example, research has demonstrated that molecular iodine (I₂) can catalyze the functionalization of primary aliphatic amines. acs.org In these reactions, the amine can undergo cyclization with other molecules to form complex heterocyclic structures like oxazoles and 1,4-oxazines. acs.org Another innovative strategy involves the reaction of an amine with iodine to form an N-iodoamine intermediate in situ. This highly reactive species can then participate in further transformations, such as facilitating the aza-Michael addition to an α,β-unsaturated ketone, leading to the formation of aziridines. acs.org

Iodine has also been employed as a catalyst for deprotection. One study found that iodine efficiently catalyzes the removal of the N-phenylfluoren-9-yl (Pf) protecting group, promoting an intramolecular amination to form cyclic amino acid derivatives. researchgate.net Furthermore, novel methods are being developed for the synthesis of complex iodo-functionalized heterocyclic systems, where the iodo group is installed during the key ring-forming step and serves as a handle for subsequent chemical modifications. researchgate.net These advanced methods showcase the versatility of the iodo-amine motif beyond its role as a simple linker.

Green Chemistry Principles in the Synthesis of Halogenated Amine Analogs for Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of research chemicals like halogenated amine analogs.

A key green strategy is the use of catalysis . Catalytic reactions are preferable to stoichiometric ones because they reduce waste by using small amounts of a substance to convert large amounts of reactants. The synthesis of 6-amino-1-hexanol from 1,6-hexanediol using a reusable cerium-containing nickel catalyst is an example of this principle in action. scispace.com Similarly, asymmetric hydrogenation to produce chiral amines is a highly atom-economical and green method, as it typically generates little to no byproduct. acs.org

Another principle is maximizing atom economy , which means designing syntheses where the maximum proportion of atoms from the starting materials is incorporated into the final product. Addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions.

The development of reactions in environmentally benign solvents, or under solvent-free conditions, is also a major goal. The silica (B1680970) gel-catalyzed ring-opening of epoxides by amines, which can be performed under solvent-free conditions, is an excellent example of a greener alternative to traditional solvent-heavy processes. organic-chemistry.org Finally, designing synthetic routes that avoid hazardous reagents and minimize waste streams is crucial. For instance, developing alternatives to traditional methods that use toxic heavy metals or generate significant waste aligns with the goals of sustainable chemistry. nih.govscranton.edu

Application of Green Chemistry Principles to Haloalkane Amine Synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of transition metal catalysts for amination scispace.com or hydrogenation acs.org reduces the need for stoichiometric reagents. |

| Atom Economy | Asymmetric hydrogenation and addition reactions (e.g., epoxide opening) incorporate most atoms into the product. organic-chemistry.orgacs.org |

| Safer Solvents & Auxiliaries | Performing reactions in water or under solvent-free conditions organic-chemistry.org; using acetone for the Finkelstein reaction allows for easy byproduct removal by precipitation, potentially reducing purification solvents. stackexchange.com |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, such as some LED-light-induced reactions. rsc.org |

| Reduce Derivatives | Avoiding the use of protecting groups when possible simplifies the synthesis and reduces waste. rsc.org |

By integrating these principles, chemists can develop more sustainable and efficient routes to this compound and its analogs for advanced research applications.

Utility in the Synthesis of Advanced Materials and Supramolecular Assemblies in Research Contexts

While specific research citing the direct use of this compound in the synthesis of advanced materials and supramolecular assemblies is not prevalent, the principles of materials science and supramolecular chemistry suggest its potential utility. The compound's structure is analogous to other bifunctional molecules that are widely used in these fields.

The primary amine group can participate in various reactions to form polymers or to functionalize surfaces. For instance, long-chain amines are utilized in the synthesis of monodisperse nanoparticles, acting as reducing and stabilizing agents. rsc.org Similarly, the amine group of 6-Iodohexan-1-amine could be used to modify the surface of materials. A general strategy for surface functionalization involves the use of catecholamines to immobilize molecules containing amine groups onto a wide variety of substrates, from metals to polymers. nih.gov This suggests a pathway for tethering the iodo-functionalized hexyl chain to a surface, which could then be used for further chemical modifications via the iodo group.

In polymer chemistry, monomers containing amine functionalities are used to create branched polymers. For example, α-Amino-ε-caprolactam, a molecule with a similar six-carbon backbone and an amino group, is used as a comonomer in the synthesis of branched polyamide 6 (PA6). mdpi.com This indicates a potential role for this compound in the development of novel polymers where the iodo group would remain as a reactive handle for post-polymerization modification.

The table below illustrates the potential applications of this compound in materials science based on the functionalities of analogous compounds.

| Application Area | Relevant Functional Group | Potential Role of this compound |

| Nanoparticle Synthesis | Primary Amine | Stabilizing and capping agent for nanoparticle growth. |

| Surface Functionalization | Primary Amine | Covalent attachment to surfaces for subsequent reactions. |

| Polymer Synthesis | Primary Amine | Co-monomer for the creation of functionalized polymers. |

| Supramolecular Chemistry | Iodo Group | Potential for halogen bonding interactions in self-assembly. |

Application in Peptide and Peptidomimetic Synthesis Research

In the field of peptide and peptidomimetic research, bifunctional linkers are crucial for creating molecules with novel properties and functions. This compound can serve as such a linker, enabling the connection of different molecular entities or the modification of peptide structures.

The concept of bifunctional peptides involves joining two distinct peptide epitopes with a linker to create a molecule that can bind to two different targets simultaneously. rsc.org Linkers such as aminocaproic acid (a six-carbon carboxylic acid) or polyethylene (B3416737) glycol are commonly used for this purpose. rsc.org The six-carbon chain of this compound provides a similar spacing element. The amine group can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques, while the iodo group offers a reactive site for attaching another molecule, such as a fluorescent dye, a drug, or another peptide.

Furthermore, the incorporation of unnatural amino acids or building blocks is a key strategy in the design of peptidomimetics to enhance properties like stability against enzymatic degradation. rsc.org this compound can be used to modify peptide backbones or side chains, introducing a flexible six-carbon tether with a reactive handle for further derivatization. This allows for the synthesis of complex and diverse libraries of peptidomimetics for screening and drug discovery.

The following table summarizes the potential roles of this compound in peptide and peptidomimetic synthesis.

| Application | Role of this compound | Resulting Structure |

| Bifunctional Peptides | Linker | Two peptide epitopes connected by a hexyl chain. |

| Peptide Modification | Building Block | Introduction of a flexible, reactive tether into a peptide. |

| Peptidomimetic Synthesis | Scaffold Component | Creation of non-natural peptide-like structures. |

Design and Synthesis of PROTACs and Related Targeted Degraders Utilizing this compound Analogs

One of the most significant applications for analogs of this compound is in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker is a critical component of a PROTAC, as its length, composition, and attachment points play a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.gov Alkyl chains are one of the most common types of linkers used in PROTAC design due to their flexibility and synthetic tractability. nih.govmdpi.com

Analogs of this compound, such as other haloalkanes, are frequently used in the synthesis of PROTACs. The alkyl halide functionality provides a convenient reactive handle for attaching the linker to one of the ligands, often through a nucleophilic substitution reaction. nih.gov For example, the synthesis of a library of PROTACs can be achieved by reacting a ligand containing a nucleophilic group with a series of alkyl bromides or iodides of varying lengths. nih.gov This allows for the systematic optimization of the linker length to achieve maximal degradation potency. Research has shown that even small changes in the linker, such as the difference of a few methylene (B1212753) units, can have a profound impact on the efficacy of a PROTAC. rsc.org

The table below outlines the key considerations for using this compound analogs in PROTAC design.

| PROTAC Design Parameter | Role of this compound Analogs |

| Linker Length Optimization | Provides a six-carbon building block to systematically vary linker length. |

| Synthetic Accessibility | The iodo group allows for straightforward conjugation to ligands. |

| Linker Composition | Can be incorporated into more complex linkers (e.g., PEG-alkyl hybrids). |

| Ternary Complex Formation | The flexibility of the alkyl chain can facilitate optimal protein-protein interactions. |

Mechanistic and Computational Investigations Pertaining to 6 Iodohexan 1 Amine Hydrochloride

Reaction Mechanism Elucidation for Transformations Involving 6-Iodohexan-1-amine (B13136238) Hydrochloride

The reactivity of 6-iodohexan-1-amine hydrochloride is dominated by the chemistry of its two functional groups: the amino group and the carbon-iodine bond. The amino group can act as a nucleophile, while the iodoalkane moiety is susceptible to nucleophilic substitution and elimination reactions. The interplay between these groups, and their reactions with external reagents, gives rise to a variety of possible transformations.

Haloalkanes, such as the iodohexane portion of the molecule, are known to undergo two primary types of reactions: nucleophilic substitution (SN) and elimination. savemyexams.comyoutube.com In nucleophilic substitution, a nucleophile replaces the halogen atom. savemyexams.comucsb.edu This can occur via two main mechanisms: SN1, a two-step process involving a carbocation intermediate, and SN2, a single-step, bimolecular process. ucsb.edu Given that 6-iodohexan-1-amine features a primary iodoalkane, the SN2 mechanism is generally favored. studymind.co.uk

In an SN2 reaction involving this compound, a nucleophile attacks the carbon atom bonded to the iodine. Simultaneously, the carbon-iodine bond breaks, and the iodide ion departs as a leaving group. The rate of this reaction is dependent on the concentrations of both the haloalkane and the nucleophile. studymind.co.uk Common nucleophiles that react with haloalkanes include hydroxide (B78521) ions (to form alcohols), cyanide ions (to form nitriles), and ammonia (B1221849) or other amines (to form substituted amines). savemyexams.comstudymind.co.uk

Elimination reactions, in contrast, result in the formation of an alkene through the removal of the halogen and a hydrogen atom from an adjacent carbon. savemyexams.comyoutube.com These reactions are favored by the presence of a strong base. studymind.co.uk The conditions of the reaction, particularly the solvent and the nature of the base/nucleophile, play a crucial role in determining whether substitution or elimination is the predominant pathway. studymind.co.uk For instance, aqueous conditions often favor substitution, while alcoholic solutions of a strong base tend to promote elimination. studymind.co.uk

The amino group of 6-iodohexan-1-amine can also participate in reactions. In its protonated hydrochloride form, the amine is less nucleophilic. However, under basic conditions, the free amine is a potent nucleophile and can undergo reactions such as acylation. mnstate.edu Intramolecular reactions are also possible, where the amino group of one molecule attacks the iodinated carbon of another, leading to dimerization or polymerization.

Table 1: Factors Influencing Reaction Pathways of Haloalkanes

| Factor | Influence on SN1 vs. SN2 vs. Elimination | Description |

| Structure of Haloalkane | Primary haloalkanes favor SN2. Tertiary haloalkanes favor SN1 and elimination. | Steric hindrance around the reactive carbon atom is a key determinant. |

| Nature of Nucleophile/Base | Strong, small nucleophiles favor SN2. Strong, bulky bases favor elimination. | The role of the reagent as a nucleophile versus a base is critical. |

| Solvent | Polar protic solvents can stabilize carbocation intermediates, favoring SN1. Aprotic solvents can decrease hydrolysis rates. studysmarter.co.uk | The solvent's ability to solvate ions and participate in the reaction is important. studysmarter.co.uk |

| Temperature | Higher temperatures generally favor elimination over substitution. studysmarter.co.uk | Increased thermal energy can overcome the higher activation energy of elimination reactions. |

| Leaving Group | Good leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) increase the rate of both substitution and elimination. savemyexams.com | The stability of the departing halide ion influences the reaction rate. |

Quantum Chemical Studies of Reactivity and Selectivity for Haloamine Systems

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of chemical reactions. mdpi.comnih.gov These methods can be used to calculate molecular structures, energies, and properties, providing detailed insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

For haloamine systems like 6-iodohexan-1-amine, quantum chemistry can be employed to:

Determine Reaction Energetics: Calculations can predict the activation energies and reaction enthalpies for competing pathways, such as SN2 versus elimination. This allows for a theoretical assessment of which pathway is more likely to occur under given conditions.

Analyze Transition States: The geometry and electronic structure of transition states can be modeled, providing a detailed picture of the bond-breaking and bond-forming processes.

Investigate Solvent Effects: Computational models can incorporate the effects of different solvents on reaction rates and mechanisms, helping to explain the experimental observations regarding solvent-dependent reactivity. studysmarter.co.uk

Predict Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structures of reactants, intermediates, and products.

A study on the reactivity of the formyl radical (HCO) with methylamine (B109427) (CH₃NH₂) on water ice surfaces, investigated through quantum chemical simulations, highlights the utility of these methods. The study found that the reaction could lead to the formation of either CH₃CHO and NH₂CHO or CO and NH₃, with both pathways having low or no energy barriers. arxiv.org This demonstrates how computational chemistry can be used to explore multiple competitive reaction channels.

Furthermore, computational studies on amine N-oxides have provided valuable data on N-O bond dissociation enthalpies, which are crucial for understanding their reactivity. mdpi.com These types of calculations could be analogously applied to the C-I bond in 6-iodohexan-1-amine to better understand its lability.

Table 2: Applications of Quantum Chemistry in Studying Haloamine Reactivity

| Application | Description | Example |

| Mechanism Elucidation | Determining the step-by-step process of a reaction, including the identification of intermediates and transition states. | Modeling the SN2 reaction of 6-iodohexan-1-amine with a nucleophile to visualize the concerted bond formation and breakage. |

| Reactivity Prediction | Estimating the likelihood and rate of a reaction based on calculated energy barriers. | Comparing the activation energies for substitution and elimination pathways to predict the major product. |

| Selectivity Analysis | Understanding why a particular product is formed in preference to others (regio- and stereoselectivity). | Investigating the factors that control the site of nucleophilic attack in a complex haloamine. |

| Solvent Effects | Simulating how the surrounding solvent molecules influence the reaction. | Calculating reaction profiles in both polar and non-polar solvents to rationalize experimental outcomes. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Research (where this compound serves as a linker)

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. nih.gov This is particularly useful for understanding the conformational flexibility of molecules like 6-iodohexan-1-amine, especially when it is used as a linker to connect different molecular fragments. The ability of a linker to adopt specific conformations can be critical for its function, for example, in the context of a drug molecule binding to a protein target. nih.gov

When 6-iodohexan-1-amine acts as a linker, its flexibility allows the attached molecular fragments to orient themselves in an optimal way for binding to a receptor. MD simulations can be used to:

Explore Conformational Space: The hexane (B92381) chain of the linker can adopt numerous conformations. MD simulations can sample these conformations and identify the most stable or functionally relevant ones.

Analyze Ligand-Receptor Interactions: By simulating the linker and its attached fragments in the presence of a receptor, it is possible to study the binding process in detail. This includes identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound complex. nih.gov

Calculate Binding Free Energies: MD simulations, in combination with methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area), can be used to estimate the binding affinity of a ligand to its receptor. nih.gov This is valuable in drug design for predicting the potency of different compounds.

The use of linkers is a common strategy in the design of bivalent ligands, which can bind to two sites on a receptor simultaneously, often leading to enhanced affinity and selectivity. The conformational properties of the linker are crucial for achieving the correct spacing and orientation of the two binding fragments.

Computational Prediction of Novel Reaction Pathways for Haloalkanes

The field of computational chemistry is increasingly moving towards the automated prediction of reaction pathways. csmres.co.uknih.gov This involves the use of algorithms to explore the potential energy surface of a reacting system and identify new, previously unknown reaction mechanisms. nih.gov These methods can be applied to haloalkanes like 6-iodohexan-1-amine to discover novel transformations.

Several computational approaches are being developed for this purpose:

Reaction Prediction Software: Programs are being created that can take a set of reactants and predict the likely products based on a database of known reactions and a set of rules derived from chemical principles. csmres.co.uk

Global Optimization Algorithms: These methods aim to find all possible reaction pathways connecting a given set of reactants and products by exploring the entire energy landscape. nih.gov

Machine Learning: By training on large datasets of known reactions, machine learning models can learn to predict the outcomes of new reactions, even for systems that are not well-represented in the training data. csmres.co.ukarxiv.org

The application of these predictive tools to haloalkane chemistry could lead to the discovery of new synthetic methods and a deeper understanding of the factors that control their reactivity. For example, it might be possible to predict reaction conditions that favor a rare or unexpected reaction pathway, opening up new avenues for chemical synthesis.

Advanced Analytical Techniques for Characterization in Research Endeavors

Spectroscopic Methodologies for Structural Elucidation of Novel Derivatives from 6-Iodohexan-1-amine (B13136238) Hydrochloride

The synthesis of new chemical entities from 6-Iodohexan-1-amine hydrochloride necessitates rigorous structural confirmation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable tools in this process, offering unambiguous evidence of molecular architecture and composition.

Advanced NMR Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For derivatives of this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecule's connectivity and stereochemistry.

In the ¹H NMR spectrum of a hypothetical N-acetyl derivative of 6-Iodohexan-1-amine, the chemical shifts would be indicative of the electronic environment of the protons. The protons on the carbon adjacent to the iodine (C6) would be expected to resonate at a downfield chemical shift due to the deshielding effect of the electronegative iodine atom. Conversely, the protons on the carbon adjacent to the nitrogen of the amide group (C1) would also be shifted downfield. The methylene (B1212753) protons along the alkyl chain would exhibit characteristic multiplets.

The ¹³C NMR spectrum provides complementary information, with the carbon attached to the iodine appearing at a significantly lower field. The carbonyl carbon of the amide group in an N-acetyl derivative would be readily identifiable by its characteristic chemical shift in the range of 170-180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical N-acetyl-6-iodohexan-1-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₃C-C(O) | ~2.0 (s, 3H) | ~23 |

| C(O) | - | ~170 |

| C1-H₂ | ~3.2 (q, 2H) | ~40 |

| C2-H₂ | ~1.5 (quint, 2H) | ~26 |

| C3-H₂ | ~1.4 (quint, 2H) | ~31 |

| C4-H₂ | ~1.8 (quint, 2H) | ~33 |

| C5-H₂ | ~3.2 (t, 2H) | ~7 |

| C6-H₂ | ~3.2 (t, 2H) | ~6 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS):

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Current time information in Bangalore, IN. This is particularly useful for confirming the successful synthesis of a new derivative and for identifying reaction intermediates. HRMS provides a measured mass with a high degree of precision, which can be used to calculate a unique elemental formula.

For example, in the synthesis of a derivative of this compound, HRMS can be used to confirm the presence of iodine by observing the characteristic isotopic pattern. It can also verify the addition of a new functional group by the corresponding increase in the molecular weight. In the case of reaction intermediates, which are often unstable and present in low concentrations, the sensitivity and accuracy of HRMS are critical for their detection and characterization.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for both assessing the purity of synthesized derivatives of this compound and for monitoring the progress of a chemical reaction in real-time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of derivatives of this compound, which are often polar and non-volatile, Reverse-Phase HPLC (RP-HPLC) is a suitable method.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a shorter retention time, while less polar compounds will be retained longer on the column. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the interaction of the basic amine groups with residual silanol (B1196071) groups on the silica-based stationary phase.

The purity of a synthesized derivative can be determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC at different time intervals to track the disappearance of starting materials and the appearance of the product.

Table 2: Exemplary HPLC Method for the Analysis of a Derivative of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas Chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While this compound itself is non-volatile, its less polar derivatives may be amenable to GC analysis, often after a derivatization step to increase their volatility.

For instance, the primary amine group can be derivatized with a reagent like trifluoroacetic anhydride (B1165640) to form a more volatile amide. The GC separation would then be performed on a column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane). The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds with different boiling points. A flame ionization detector (FID) is commonly used for the detection of organic compounds.

X-ray Crystallography in Structural Determination of Complex Products Derived from Halogenated Amines

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For complex derivatives of halogenated amines, where spectroscopic data may not be sufficient to resolve ambiguities in stereochemistry or conformation, a single-crystal X-ray structure provides irrefutable proof of the molecular architecture.

In the context of derivatives of this compound, X-ray crystallography can be used to:

Unambiguously determine the relative and absolute stereochemistry of chiral centers.

Characterize the conformation of the flexible hexyl chain.

Analyze intermolecular interactions, such as hydrogen bonding and halogen bonding, in the crystal lattice. These interactions can play a crucial role in the solid-state properties of the material.

Future Directions and Emerging Research Avenues Involving 6 Iodohexan 1 Amine Hydrochloride

Exploration of Novel Reactivity Patterns for Advanced Synthetic Applications

The inherent reactivity of the terminal iodo group in 6-Iodohexan-1-amine (B13136238) hydrochloride primarily lends itself to nucleophilic substitution reactions. youtube.com In these reactions, a nucleophile, a chemical species rich in electrons, displaces the iodide ion, which is an excellent leaving group. This fundamental transformation allows for the introduction of a wide array of functional groups at the end of the six-carbon chain.

Future research is anticipated to delve into more intricate and novel reactivity patterns. This includes exploring its participation in radical reactions, where the carbon-iodine bond can be homolytically cleaved to generate a reactive radical intermediate. This intermediate could then engage in various carbon-carbon or carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this building block.

Furthermore, the development of one-pot reactions that sequentially or concurrently modify both the amino and iodo functionalities will be a key area of investigation. Such strategies would offer a more efficient and atom-economical approach to synthesizing complex molecules, such as macrocycles or polymers, from this versatile precursor.

Development of Catalyst Systems for Transformations of 6-Iodohexan-1-amine Hydrochloride

The development of advanced catalyst systems is poised to revolutionize the transformations of this compound. Of particular interest is the application of transition metal catalysis, such as copper- and palladium-based systems, to facilitate cross-coupling reactions. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds at the iodo-terminated end of the molecule.

For instance, copper-catalyzed C-N coupling reactions could be employed to link the iodo-end of the molecule with various amines, amides, or other nitrogen-containing heterocycles. This would provide a direct route to novel diamines and polyamines with defined spacer lengths. Similarly, palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, could be adapted to introduce aryl, vinyl, or alkynyl groups, respectively.

A significant research challenge will be the development of catalyst systems that are tolerant of the primary amine functionality, which can often coordinate to and deactivate the metal center. Future catalyst design will likely focus on ligands that can modulate the reactivity of the metal catalyst, allowing for selective transformations in the presence of the amine group.

Expansion into Emerging Fields of Chemical Biology Research

The bifunctional nature of this compound makes it an attractive candidate for applications in chemical biology, particularly in the construction of probes and drug delivery systems. The amino group can be readily functionalized with biomolecules such as peptides, proteins, or targeting ligands, while the iodo group provides a handle for attaching reporter molecules, drugs, or other functionalities.

One promising avenue of research is its use as a linker in the development of Antibody-Drug Conjugates (ADCs). nih.gov In this context, the amino group could be used to attach the linker to a monoclonal antibody, while the iodo group could be displaced by a potent cytotoxic drug. This would create a targeted therapeutic agent that can selectively deliver its payload to cancer cells.

Furthermore, this compound could be utilized in the synthesis of "bifunctional molecules" or "molecular glues" designed to induce proximity between two proteins of interest within a cell. youtube.com This can be a powerful tool for studying protein-protein interactions and for the development of novel therapeutic strategies, such as targeted protein degradation (PROTACs).

Addressing Synthetic Challenges and Enhancing Efficiency in Academic Research

While the synthesis of this compound is conceptually straightforward, typically involving the conversion of a diol or amino alcohol, practical challenges in academic research settings can hinder its widespread use. These challenges often relate to achieving high purity, managing side reactions, and developing scalable and cost-effective synthetic routes.

Future research in this area will likely focus on the development of more robust and efficient synthetic methodologies. This could involve exploring alternative starting materials, optimizing reaction conditions to minimize the formation of byproducts, and developing simplified purification protocols. The synthesis of long-chain diamines and polyamines often requires multi-step procedures, and streamlining these processes will be a key objective. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.